N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a thiazolidine ring, and a fluorobenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, including the formation of the tetrahydrothiophene ring and the thiazolidine ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with other similar compounds, such as those containing tetrahydrothiophene or thiazolidine rings. These comparisons can highlight the unique structural features and potential advantages of this compound. Similar compounds might include N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thiophenecarboxamide .
Properties
Molecular Formula |
C18H19FN2O5S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-2-20(14-7-8-28(25,26)11-14)16(22)10-21-17(23)15(27-18(21)24)9-12-3-5-13(19)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3/b15-9- |
InChI Key |
BRHWZDNYISBXQS-DHDCSXOGSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
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